Dibutoxymethane
Overview
Description
Dibutoxymethane, also known as Butylal, is an oligoether or acetal containing two butyl groups and a methylene grouping . It is used in cosmetics, as a cleansing agent, or solvent . It reduces the formation of soot and nitrogen oxides when added to diesel fuel . It can be classed as a green solvent, as it contains no halogens, and is not very toxic .
Synthesis Analysis
The synthesis of Dibutoxymethane involves a condensation reaction between a 30-50% formaldehyde solution and butanol, without the use of a co-solvent for the removal of water .Molecular Structure Analysis
The molecular structure of Dibutoxymethane consists of two butyl groups and a methylene grouping . The chemical formula is C9H20O2 .Chemical Reactions Analysis
Dibutoxymethane reduces the formation of soot and nitrogen oxides when added to diesel fuel . This suggests that it participates in the combustion reactions within the engine, altering the products of combustion.Physical And Chemical Properties Analysis
Dibutoxymethane has a molar mass of 160.257 g·mol −1 . It has a density of 0.838 and a boiling point of 179.2 °C . It is insoluble in water and has a refractive index (nD) of 1.406 .Scientific Research Applications
Summary of the Application
Dibutoxymethane (DBM) is used as a solvent in the analysis of low-density polyethylenes (LDPE) by gel permeation chromatography (GPC). It is a halogen-free and less toxic alternative to 1,2,4-trichlorobenzene (TCB) .
Methods of Application or Experimental Procedures
The molecular weight distributions and the viscosity plots were measured for commercial LDPE samples solubilized in TCB, and DBM, using a GPC system with triple detection (light scattering, differential refractive index and viscometer) .
Results or Outcomes
Similar results were obtained in both solvents for the molecular weight and long chain branching distributions of the analyzed resins, thus confirming the possibility to replace TCB with DBM for the analysis by high-temperature GPC of all types of polyolefins .
Reduction of Soot and Nitrogen Oxides in Diesel Fuel
Summary of the Application
Dibutoxymethane is used as an additive in diesel fuel. It helps in reducing the formation of soot and nitrogen oxides, which are harmful pollutants .
Methods of Application or Experimental Procedures
Dibutoxymethane is added to diesel fuel. The exact procedures and parameters might vary depending on the specific requirements and regulations .
Results or Outcomes
The addition of Dibutoxymethane to diesel fuel reduces the formation of soot and nitrogen oxides .
Use in Cosmetics
Summary of the Application
Dibutoxymethane is used in cosmetics as a cleansing agent or solvent . It is an oligoether (more than one -O- grouping) or acetal containing two butyl groups and a methylene grouping .
Methods of Application or Experimental Procedures
The exact procedures and parameters might vary depending on the specific requirements and regulations . It is generally mixed with other ingredients to form a cosmetic product .
Results or Outcomes
The use of Dibutoxymethane in cosmetics enhances the product’s cleansing properties . It can be classed as a green solvent, as it contains no halogens, and is not very toxic .
Use in Industrial Polyethylene and Technology
Summary of the Application
Dibutoxymethane is used in the analysis of linear polyethylenes (PE) and polypropylenes (PP) by gel permeation chromatography (GPC) and by analytical temperature rising elution fractionation (ATREF) .
Methods of Application or Experimental Procedures
The GPC peaks obtained in Dibutoxymethane with the differential refractive index detector have similar shapes and retention times as those obtained in 1,2,4-trichlorobenzene (TCB). When supplementary online detectors as viscometer and light scattering are available, the triple detection GPC in Dibutoxymethane provided accurate molecular weight values, without the necessity of performing a column calibration with polystyrene standards .
Results or Outcomes
The study confirmed the possibility to replace TCB with Dibutoxymethane for the analysis by high-temperature GPC of all types of polyolefins .
properties
IUPAC Name |
1-(butoxymethoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCJOAMJPCOIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062528 | |
Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dibutoxymethane | |
CAS RN |
2568-90-3 | |
Record name | Dibutoxymethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2568-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBUTOXYMETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[methylenebis(oxy)]dibutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTOXYMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WWR58LDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.